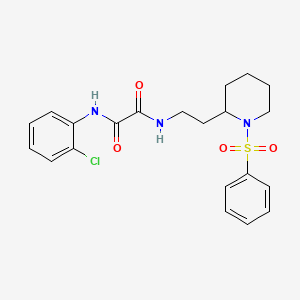
N1-(2-chlorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-chlorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H24ClN3O4S and its molecular weight is 449.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(2-chlorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its efficacy and applications.
Chemical Structure and Properties
The compound's molecular formula is C21H24ClN3O4S with a molecular weight of 450.0 g/mol. The structure includes a piperidine ring, a phenylsulfonyl group, and an oxalamide moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H24ClN3O4S |
| Molecular Weight | 450.0 g/mol |
| CAS Number | 898444-84-3 |
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Piperidine Ring : Cyclization reactions using appropriate precursors.
- Introduction of the Phenylsulfonyl Group : Sulfonylation using phenylsulfonyl chloride.
- Attachment of the Chlorophenyl Group : Nucleophilic substitution reactions.
- Formation of the Oxalamide Moiety : Condensation with oxalyl chloride.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Protein Interactions : The chlorophenyl group may engage with hydrophobic pockets in proteins, while the oxalamide moiety facilitates hydrogen bonding with active sites.
- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in various biochemical pathways.
Research Findings
Recent studies have indicated that this compound exhibits promising pharmacological properties:
- Anti-inflammatory Effects : In vitro studies suggest that it may reduce inflammatory markers in cell lines exposed to pro-inflammatory stimuli.
- Anticancer Potential : Preliminary data indicate that it can induce apoptosis in cancer cell lines, possibly through the modulation of signaling pathways associated with cell survival.
- Neuroprotective Properties : Research has shown that it may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.
Case Studies
Several case studies have explored the compound's efficacy:
- Study on Anti-inflammatory Activity : A study conducted on human macrophage cell lines demonstrated a significant reduction in cytokine release when treated with varying concentrations of the compound, highlighting its potential as an anti-inflammatory agent .
- Cancer Cell Line Analysis : In a study involving breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its role as a potential chemotherapeutic agent .
Propiedades
IUPAC Name |
N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-(2-chlorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O4S/c22-18-11-4-5-12-19(18)24-21(27)20(26)23-14-13-16-8-6-7-15-25(16)30(28,29)17-9-2-1-3-10-17/h1-5,9-12,16H,6-8,13-15H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSHYADPJBUSBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














